molecular formula C13H9F3O3 B8357617 2-(3-Furyl)-4-(trifluoromethyl)phenyl acetate

2-(3-Furyl)-4-(trifluoromethyl)phenyl acetate

Cat. No. B8357617
M. Wt: 270.20 g/mol
InChI Key: XLVXAEJPAIGJCS-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

2-Iodo-4-(trifluoromethyl)phenol (9.9 g, 0.0344 mol) was dissolved in 2-methyl tetrahydrofuran (100 mL) then potassium acetate (11.8 g, 0.12 mol) and 3-furylboronic acid (5.0 g, 0.0447 mol) was added and the reaction degasses 3 times before bis(tri-tert-butylphosphine) palladium (0) (1.0 g, 0.00196 mol) was added and the reaction degassed 3 more times. The reaction was then stirred at 90° C. under nitrogen for 18 hours. The reaction was then cooled and partitioned between EtOAc (50 mL) and water (50 mL), the organic layer was separated and dried in vacuo to give a brown oil. This was dissolved in tert-butyl methyl ether (50 mL), triethylamine (7.2 mL, 0.051 mol) added then acetic anhydride (4.7 mL, 0.051 mol) and stirred for 2 hours at room temperature. The reaction was then partitioned between EtOAc (30 ml) and water (30 ml) then organic layer was dried in vacuo to give a brown oil which crystallised upon standing. This was triturated with heptane to give the title product as a pale brown solid (8.04 g, 86.6%). LCMS Rt=1.70 min. 1H NMR (400 MHz, CDCl3): δ 2.34 (s, 3H), 6.67 (s, 1H) 7.26 (m, 1H) 7.51 (s, 1H), 7.57 (d, 1H), 7.76 (m 2H)
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Quantity
4.7 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Yield
86.6%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[OH:12].[C:13]([O-])(=[O:15])[CH3:14].[K+].[O:18]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19]1.C(N(CC)CC)C.C(OC(=O)C)(=O)C>CC1CCCO1.COC(C)(C)C.[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:13]([O:12][C:3]1[CH:4]=[CH:5][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:7][C:2]=1[C:20]1[CH:21]=[CH:22][O:18][CH:19]=1)(=[O:15])[CH3:14] |f:1.2,8.9.10|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)C(F)(F)F)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC1OCCC1
Step Two
Name
potassium acetate
Quantity
11.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
O1C=C(C=C1)B(O)O
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
COC(C)(C)C
Step Six
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at 90° C. under nitrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction degassed 3 more times
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (50 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The reaction was then partitioned between EtOAc (30 ml) and water (30 ml)
CUSTOM
Type
CUSTOM
Details
organic layer was dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
This was triturated with heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)C(F)(F)F)C1=COC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.04 g
YIELD: PERCENTYIELD 86.6%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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